

STING Agonist-17: A Technical Guide to Dendritic Cell Activation

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Compound of Interest

Compound Name: STING agonist-17

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This technical guide provides an in-depth overview of STING (Stimulator of Interferon Genes) agonist-17, a potent activator of the innate immune system, with a specific focus on its role in dendritic cell (DC) activation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved in harnessing the therapeutic potential of STING agonists in immunology and oncology.

Introduction to STING and Dendritic Cell Activation

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that occurring within the tumor microenvironment.^{[1][2][3]} Dendritic cells, as the most potent antigen-presenting cells (APCs), play a pivotal role in initiating and shaping adaptive immune responses.^{[1][4]} Activation of the STING pathway in DCs leads to their maturation, enhanced antigen presentation, and the production of pro-inflammatory cytokines, including type I interferons (IFN-I), which are crucial for priming effective anti-tumor T cell responses. STING agonists are being actively investigated as therapeutic agents to convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapies like checkpoint inhibitors.

STING agonist-17 (also referred to as compound 4a) is a potent, non-cyclic dinucleotide (non-CDN) small molecule STING agonist. Its ability to robustly activate the STING pathway makes it a valuable tool for research and a promising candidate for clinical development.

Quantitative Data: STING Agonist-17 Activity

The following table summarizes the key in vitro and in vivo quantitative data for **STING agonist-17**.

Parameter	Value	Cell Line / Model	Description	Reference
IC50	0.062 nM	Not specified	Concentration for 50% inhibition of an unspecified target, indicating high potency.	
EC50 (IFN- β secretion)	2.0 nM	THP-1 cells	Concentration for 50% of maximal IFN- β secretion, a key downstream effector of STING activation.	
CYP Inhibition (IC50)	> 100 μ M (CYP1A2, 2C9, 2C19, 2D6)	Human liver microsomes	Indicates low potential for drug-drug interactions via inhibition of major cytochrome P450 enzymes.	
CYP Inhibition (IC50)	4.2 μ M (CYP3A4)	Human liver microsomes	Shows moderate inhibition of CYP3A4, which should be considered in drug development.	
In Vivo Tumor Growth Inhibition	57%	CT26 tumor-bearing BALB/c mice	Tumor growth inhibition at a dose of 1.5 mg/kg administered	

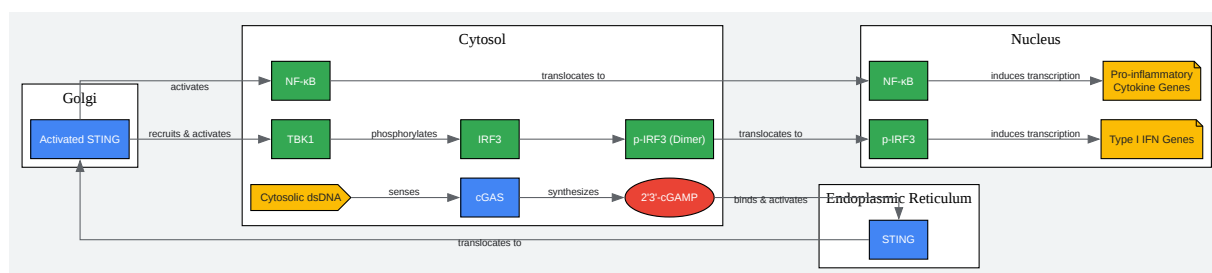
every other day

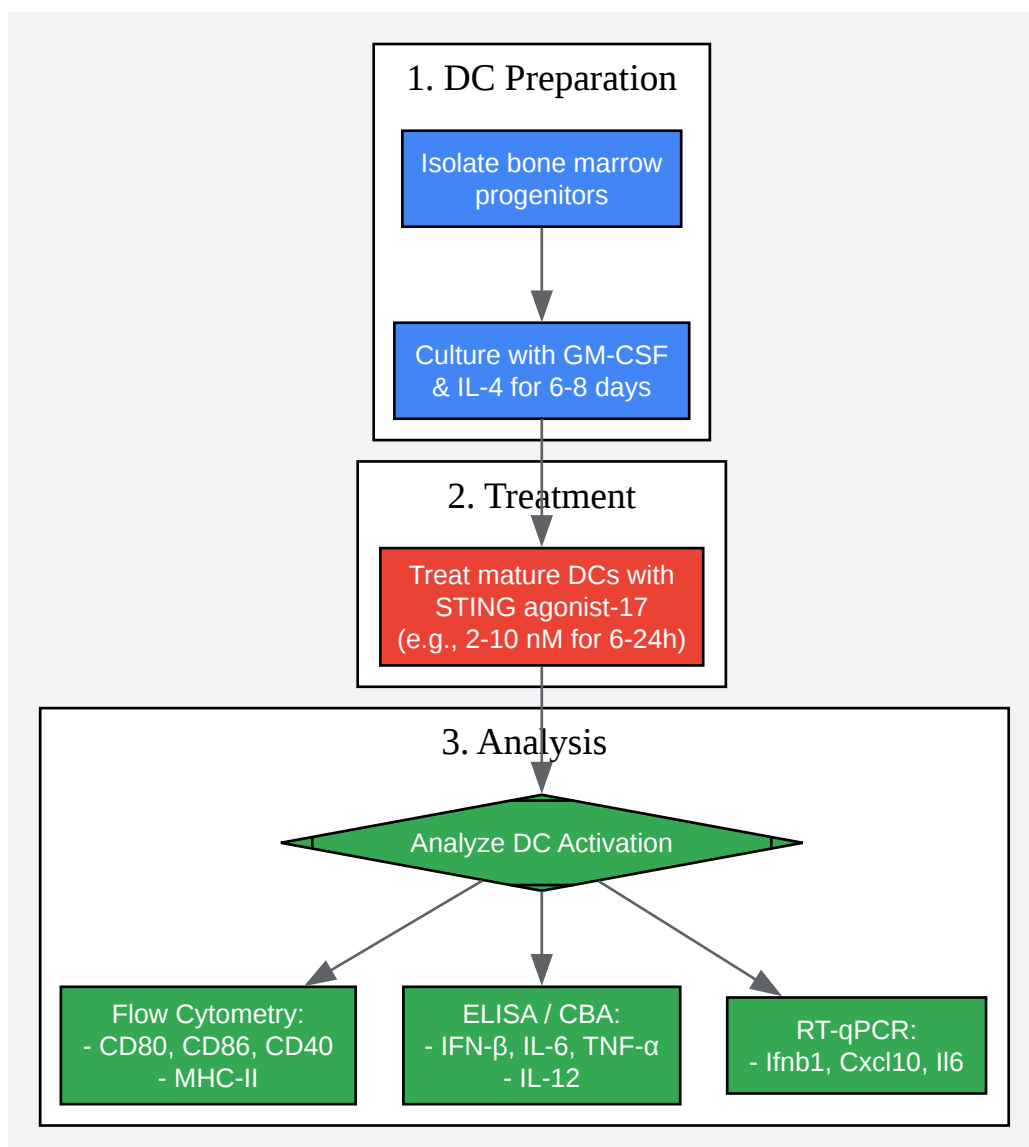
for one week.

Signaling Pathway and Experimental Workflows

The cGAS-STING Signaling Pathway in Dendritic Cells

Activation of the STING pathway in dendritic cells is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING, an endoplasmic reticulum (ER)-resident protein. STING then translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. Nuclear IRF3 induces the transcription of type I interferons (e.g., IFN- β). Concurrently, STING activation can also trigger the NF- κ B pathway, leading to the production of other pro-inflammatory cytokines.





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